molecular formula C13H20N2O2S B2985389 TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE CAS No. 886771-44-4

TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2985389
CAS No.: 886771-44-4
M. Wt: 268.38
InChI Key: LNBLYEPFGUKMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE: is an organic compound with the molecular formula C13H20N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE typically involves the reaction of thiophene-2-carboxylic acid with piperazine in the presence of a tert-butyl protecting group. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and a base such as triethylamine is often used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds, which are important in medicinal chemistry .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also employed in the development of new drugs with potential therapeutic applications .

Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a valuable candidate for drug development .

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its ability to modify the activity of certain enzymes makes it useful in the development of new agricultural chemicals .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE is unique due to the position of the thiophene ring on the piperazine scaffold. This structural difference can influence its chemical reactivity and biological activity. For instance, the presence of the thiophene ring at the 2-position may enhance its ability to interact with certain biological targets, making it more effective in specific applications .

Properties

IUPAC Name

tert-butyl 2-thiophen-2-ylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-6-14-9-10(15)11-5-4-8-18-11/h4-5,8,10,14H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBLYEPFGUKMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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